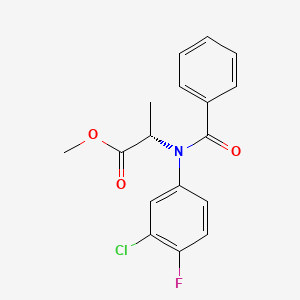

L-Alanine, N-benzoyl-N-(3-chloro-4-fluorophenyl)-, methyl ester

Description

Properties

CAS No. |

57973-66-7 |

|---|---|

Molecular Formula |

C17H15ClFNO3 |

Molecular Weight |

335.8 g/mol |

IUPAC Name |

methyl (2S)-2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate |

InChI |

InChI=1S/C17H15ClFNO3/c1-11(17(22)23-2)20(13-8-9-15(19)14(18)10-13)16(21)12-6-4-3-5-7-12/h3-11H,1-2H3/t11-/m0/s1 |

InChI Key |

RBNIGDFIUWJJEV-NSHDSACASA-N |

Isomeric SMILES |

C[C@@H](C(=O)OC)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 |

Canonical SMILES |

CC(C(=O)OC)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Flamprop-methyl is synthesized through a series of chemical reactions. One common method involves the reaction of 3-chloro-4-fluoroaniline with benzoyl chloride to form N-benzoyl-3-chloro-4-fluoroaniline. This intermediate is then reacted with methyl 2-bromopropionate in the presence of a base to yield flamprop-methyl .

Industrial Production Methods: Industrial production of flamprop-methyl typically involves large-scale chemical synthesis using the aforementioned synthetic route. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for agricultural use .

Chemical Reactions Analysis

Types of Reactions: Flamprop-methyl undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, flamprop-methyl can hydrolyze to form its corresponding acid and methanol.

Oxidation: Flamprop-methyl can be oxidized under specific conditions to form different oxidation products.

Substitution: The chloro and fluoro groups in flamprop-methyl can undergo substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of flamprop-methyl.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Hydrolysis: N-benzoyl-3-chloro-4-fluoroaniline and methanol.

Oxidation: Various oxidation products depending on the conditions used.

Substitution: Substituted derivatives of flamprop-methyl.

Scientific Research Applications

Herbicidal Activity

Flamprop-methyl is primarily used as a selective herbicide in agriculture. Its mechanism of action involves the inhibition of specific biochemical pathways in plants, particularly those related to amino acid synthesis. By binding to target enzymes involved in these pathways, Flamprop-methyl disrupts essential metabolic processes, leading to the effective control of various weed species .

Efficacy Against Weeds

Research has demonstrated that Flamprop-methyl is particularly effective against wild oat (Avena fatua) and other grass weeds. A study comparing its physiological effects with other herbicides found that Flamprop-methyl maintained higher ATP levels and affected chlorophyll content differently than competing herbicides, indicating its unique action profile .

Fungicidal Properties

In addition to its herbicidal properties, there is emerging evidence suggesting that Flamprop-methyl may exhibit some fungicidal activity. While its primary application remains in weed control, this potential secondary use could expand its role in integrated pest management strategies.

Example Synthesis Reaction

A typical synthesis reaction might involve:

- Reactants : L-alanine, benzoyl chloride, and 3-chloro-4-fluorophenyl amine.

- Conditions : The reaction is generally carried out in an organic solvent such as dichloromethane at room temperature or slightly elevated temperatures.

- Products : The desired methyl ester product along with by-products that may require purification.

Case Study 1: Efficacy Against Wild Oat

A comprehensive study evaluated the efficacy of Flamprop-methyl against wild oat species. The research measured physiological responses such as chlorophyll content and photosynthetic efficiency under controlled conditions. Results indicated that Flamprop-methyl effectively reduced wild oat growth while preserving crop health better than alternative herbicides .

Case Study 2: Environmental Impact Assessment

An environmental impact assessment was conducted to evaluate the effects of Flamprop-methyl on non-target plant species and soil health. The findings suggested that while Flamprop-methyl effectively controls target weeds, it poses minimal risk to surrounding flora when applied according to recommended guidelines.

Mechanism of Action

Flamprop-methyl exerts its herbicidal effects by disrupting microtubule formation in plant cells. It interferes with the polymerization of tubulin, a key protein involved in the formation of microtubules. This disruption leads to the inhibition of cell division, ultimately causing the death of the target weed. The compound specifically targets the microtubules in the spindle apparatus during mitosis, preventing proper chromosome segregation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Ester Variations

Flamprop-M-methyl (C₁₇H₁₅ClFNO₃)

- Ester Group : Methyl

- Substituents : 3-chloro-4-fluorophenyl

- Key Properties: Mode of Action: Antimicrotubule activity via spindle disruption . Metabolic Stability: Resistant to hydrolysis in non-target species, enhancing selectivity .

Flamprop-Isopropyl (C₁₉H₁₉ClFNO₃)

- CAS Number : 57973-67-8

- Ester Group : Isopropyl (1-methylethyl)

- Substituents : 3-chloro-4-fluorophenyl

- Key Differences :

Benzoylprop-Ethyl (C₁₈H₁₇Cl₂NO₃)

- Ester Group : Ethyl

- Substituents : 3,4-dichlorophenyl

- Stereoselectivity: Ethyl esters show reduced stereochemical discrimination during hydrolysis in vivo .

Tabulated Comparison :

Functional Analogues: Substituted Phenyl Derivatives

Diflufenican

- Structure: N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide .

- Key Contrasts: Mode of Action: Inhibits carotenoid biosynthesis (unrelated to microtubule disruption) . Substituent Impact: Trifluoromethyl and difluorophenyl groups confer photostability and broad-spectrum weed control.

Methyl N-(2-Fluorobenzoyl)-L-Alaninate

- Molecular Formula: C₁₁H₁₂FNO₃ .

- Key Contrasts :

Solubility and Bioavailability :

- Flamprop-M-methyl : Lower molecular weight and methyl ester enhance aqueous solubility compared to isopropyl derivatives .

- Flamprop-Isopropyl : Higher hydrophobicity due to isopropyl group may improve cuticular penetration but reduce soil mobility .

Stereochemical Influence :

- L- vs. D-Isomers : Plant esterases preferentially hydrolyze L-isomers, leaving active D-forms (e.g., flamprop-M-methyl) in racemic mixtures. Ethyl and isopropyl esters exhibit mixed stereoselectivity due to labile enzymes in planta .

Metabolic Pathways :

Biological Activity

L-Alanine, N-benzoyl-N-(3-chloro-4-fluorophenyl)-, methyl ester is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Amino Acid Backbone : Derived from L-alanine.

- Benzoyl Group : Enhances lipophilicity and potential receptor interactions.

- Chloro and Fluoro Substituents : These halogen atoms can modify the electronic properties and biological activity.

The molecular formula is with a molecular weight of approximately 273.69 g/mol.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on structurally related compounds has shown:

- Mechanism of Action : These compounds may induce apoptosis in cancer cells by disrupting microtubule dynamics. A study found that certain derivatives caused tubulin destabilization in breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values as low as 8 nM for some analogs .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. The compound has been evaluated for its ability to inhibit:

- Tyrosinase : A key enzyme in melanin production. Inhibition of tyrosinase can have implications for skin whitening agents and treatments for hyperpigmentation .

Case Studies

-

Study on Antiproliferative Effects :

- Objective : To evaluate the antiproliferative effects of L-Alanine derivatives on cancer cell lines.

- Findings : The compound demonstrated significant growth inhibition in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

-

Tyrosinase Inhibition Study :

- Objective : To assess the inhibitory activity against tyrosinase.

- Results : Compounds similar to this compound showed promising results, indicating potential applications in dermatology.

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 Value (nM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 8 | |

| Compound B | Tyrosinase Inhibitor | 15 | |

| Compound C | Antiproliferative | 20 |

Table 2: Structure-Activity Relationship (SAR)

| Structural Feature | Impact on Activity |

|---|---|

| Benzoyl Group | Increased lipophilicity |

| Chloro Substituent | Enhanced receptor binding |

| Fluoro Substituent | Improved metabolic stability |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for L-Alanine, N-benzoyl-N-(3-chloro-4-fluorophenyl)-, methyl ester, and what purification methods are critical for achieving high yields?

- Methodology: The compound is synthesized via sequential esterification, amidation, and benzoylation. Key steps include reacting L-α-chloropropionic acid with methanol for ester formation, followed by coupling 3-chloro-4-fluoroaniline using benzoyl chloride. Silica gel column chromatography is essential for isolating intermediates, as demonstrated in the synthesis of structurally related N-acetyl alanine esters .

Q. How is nuclear magnetic resonance (NMR) spectroscopy applied to confirm the stereochemical integrity and functional group arrangement of this compound?

- Methodology: ¹H and ¹³C NMR are used to verify the presence of the benzoyl group (aromatic protons at δ 7.2–8.1 ppm), methyl ester (singlet at ~δ 3.6 ppm), and chlorine/fluorine substituents on the phenyl ring. Chiral purity is confirmed via coupling constants and comparison to enantiomeric standards .

Q. What mass spectrometry (MS) techniques are employed to validate molecular weight and fragmentation patterns?

- Methodology: High-resolution MS (HRMS) with electron ionization (EI) or electrospray ionization (ESI) identifies the molecular ion peak (m/z 335.76 for C₁₇H₁₅ClFNO₃) and characteristic fragments, such as the benzoyl ion (m/z 105) and methyl ester moiety (m/z 59). Isotopic patterns for chlorine (³⁵Cl/³⁷Cl) further confirm structural assignments .

Advanced Research Questions

Q. How does stereochemical configuration (L vs. D isomers) influence herbicidal activity and enzymatic hydrolysis in target plants?

- Methodology: The L-isomer exhibits superior herbicidal efficacy due to stereospecific hydrolysis by oat esterases, which selectively cleave the methyl ester to release the bioactive acid. In vitro assays using partially purified esterases show >90% hydrolysis of the L-isomer, while the D-isomer remains inert. In vivo, however, labile enzymes hydrolyze D-isomers, necessitating inhibitor studies (e.g., paraoxon for L-specific inhibition) to resolve activity discrepancies .

Q. What experimental strategies address contradictions between in vitro and in vivo ester hydrolysis data for this compound?

- Methodology: In vitro studies using isolated enzymes may fail to replicate in vivo conditions due to the presence of additional labile esterases. To reconcile data, researchers use selective inhibitors (e.g., piperonyl butoxide for cytochrome P450-mediated D-isomer hydrolysis) and isotopic tracing to track metabolic pathways in plant tissues .

Q. How can enantiomeric purity be optimized during synthesis to enhance bioactivity?

- Methodology: Chiral resolution techniques, such as chiral HPLC or enzymatic kinetic resolution, separate racemic mixtures. Alternatively, asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) ensures >99% enantiomeric excess (ee). Purity is validated via polarimetry and chiral shift reagents in NMR .

Q. What role do computational models play in predicting the compound’s interaction with plant acetyl-CoA carboxylase (ACCase), a target for herbicides?

- Methodology: Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities between the hydrolyzed acid form of the compound and ACCase’s carboxyltransferase domain. Mutagenesis studies (e.g., ACCase Thr₉⁷⁵→Ile mutations) validate resistance mechanisms observed in herbicide-tolerant weeds .

Data Contradiction Analysis

Q. Why do studies report varying hydrolysis rates for this compound across plant species?

- Resolution: Species-specific esterase expression explains discrepancies. For example, oat tissues express both L-specific esterases and broad-spectrum hydrolases, while wheat lacks the latter. Comparative transcriptomic profiling (RNA-seq) identifies esterase isoforms responsible for interspecies differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.